2-[N-(2,5-Dimethoxyphenyl)benzenesulfonamido]-N-(3,5-dimethylphenyl)acetamide
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Overview
Description
2-[N-(2,5-Dimethoxyphenyl)benzenesulfonamido]-N-(3,5-dimethylphenyl)acetamide: N-(2,5-dimethylphenyl)acetamide , is a chemical compound with the molecular formula C10H13NO. It has a molecular weight of 163.22 g/mol . This compound belongs to the class of acetamides and contains both aromatic and aliphatic moieties.
Preparation Methods
Synthetic Routes: The synthetic preparation of this compound involves several steps. One common route includes the following:
Acylation of Aniline Derivative: The reaction begins with acylation of aniline (2,5-dimethoxyaniline) using acetic anhydride or acetyl chloride. This step introduces the acetamide group.
Sulfonation: The resulting acetanilide derivative is then sulfonated using sulfuric acid or chlorosulfonic acid. This introduces the benzenesulfonamide group.
Substitution at the Benzylic Position: The final step involves benzylic substitution, where the benzenesulfonamide group is substituted with a 3,5-dimethylphenyl group.
Industrial Production:
Chemical Reactions Analysis
Reactions:
Benzylic Substitution: Due to the presence of the benzylic carbon, this compound can undergo benzylic substitution reactions.
Other Reactions: Further reactions may include oxidation, reduction, and substitution reactions.
Acylation: Acetic anhydride or acetyl chloride.
Sulfonation: Sulfuric acid or chlorosulfonic acid.
Benzylic Substitution: Halogenating agents (e.g., bromine, chlorine).
Major Products: The major product of the synthetic route described above is the target compound itself.
Scientific Research Applications
This compound finds applications in various fields:
Medicine: It may have pharmaceutical applications due to its structural features.
Chemistry: It can serve as a building block for more complex molecules.
Industry: Its unique structure may be exploited for material science or chemical engineering.
Mechanism of Action
The exact mechanism of action is context-dependent and would require further research. it likely interacts with specific molecular targets or pathways, influencing biological processes.
Properties
Molecular Formula |
C24H26N2O5S |
---|---|
Molecular Weight |
454.5 g/mol |
IUPAC Name |
2-[N-(benzenesulfonyl)-2,5-dimethoxyanilino]-N-(3,5-dimethylphenyl)acetamide |
InChI |
InChI=1S/C24H26N2O5S/c1-17-12-18(2)14-19(13-17)25-24(27)16-26(32(28,29)21-8-6-5-7-9-21)22-15-20(30-3)10-11-23(22)31-4/h5-15H,16H2,1-4H3,(H,25,27) |
InChI Key |
RUPMNBLMVKLPEO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CN(C2=C(C=CC(=C2)OC)OC)S(=O)(=O)C3=CC=CC=C3)C |
Origin of Product |
United States |
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